3-(4-Bromophenyl)imidazo[1,2-A]pyridine
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Overview
Description
3-(4-Bromophenyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of a bromophenyl group attached to the imidazo[1,2-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)imidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde under acidic conditions, followed by cyclization. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
3-(4-Bromophenyl)imidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)imidazo[1,2-A]pyridine
- 4-(4-Bromophenyl)imidazo[1,2-A]pyridine
- 6-(4-Bromophenyl)imidazo[1,2-A]pyridine
Uniqueness
3-(4-Bromophenyl)imidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromophenyl group can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C13H9BrN2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h1-9H |
InChI Key |
MZKVSKQKHUIURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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